molecular formula C24H19F2N3O2 B2418921 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1013755-72-0

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2418921
CAS No.: 1013755-72-0
M. Wt: 419.432
InChI Key: PXZQNHSWBHHOFG-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with fluorobenzyl and phenyl groups. The presence of fluorine atoms in the benzyl groups can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the fluorobenzyl groups: The pyrazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl groups.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The pyrazole core can interact with various proteins, influencing their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
  • 1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
  • 1-(3-methylbenzyl)-3-((3-methylbenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-8-4-6-17(12-19)14-29-15-22(23(30)27-21-10-2-1-3-11-21)24(28-29)31-16-18-7-5-9-20(26)13-18/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQNHSWBHHOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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